molecular formula C13H14N2O2S B14422452 N-(4-Amino-3-methylphenyl)benzenesulfonamide CAS No. 82565-48-8

N-(4-Amino-3-methylphenyl)benzenesulfonamide

Cat. No.: B14422452
CAS No.: 82565-48-8
M. Wt: 262.33 g/mol
InChI Key: AXBUMSWYJVFITQ-UHFFFAOYSA-N
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Description

N-(4-Amino-3-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-3-methylphenyl)benzenesulfonamide typically involves the reaction of 4-amino-3-methylbenzenesulfonyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-3-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Amino-3-methylphenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its anticancer and antimicrobial properties due to its ability to inhibit specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-Amino-3-methylphenyl)benzenesulfonamide primarily involves the inhibition of carbonic anhydrase isozymes. This inhibition disrupts the enzyme’s ability to regulate pH and ion balance, leading to various biological effects. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
  • N-(4-Methylphenyl)benzenesulfonamide
  • Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-

Uniqueness

N-(4-Amino-3-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase isozymes with high selectivity makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

82565-48-8

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-(4-amino-3-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H14N2O2S/c1-10-9-11(7-8-13(10)14)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,14H2,1H3

InChI Key

AXBUMSWYJVFITQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)N

Origin of Product

United States

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